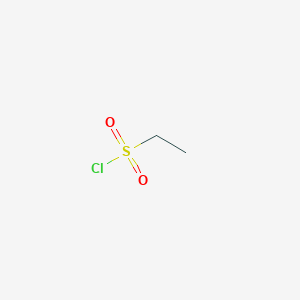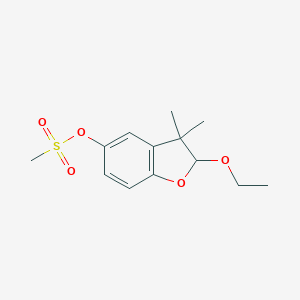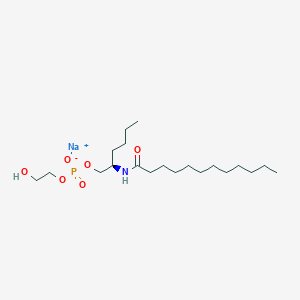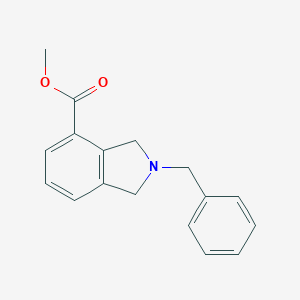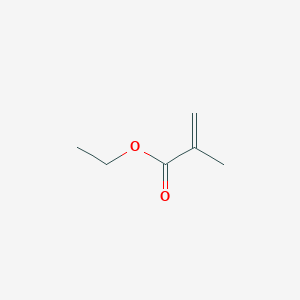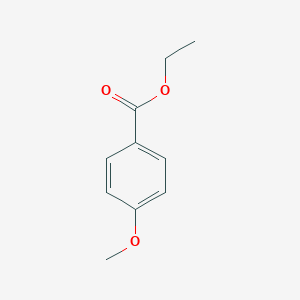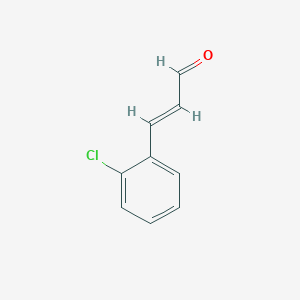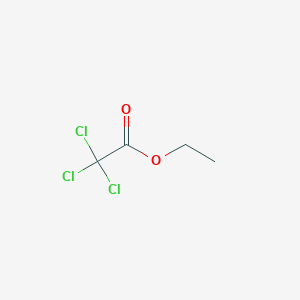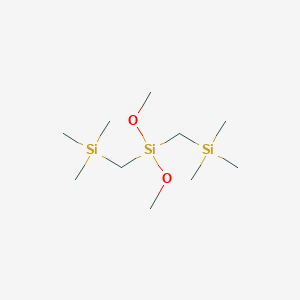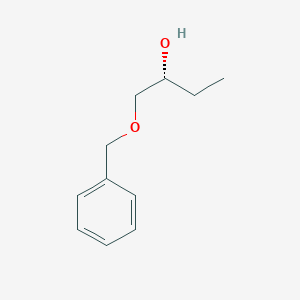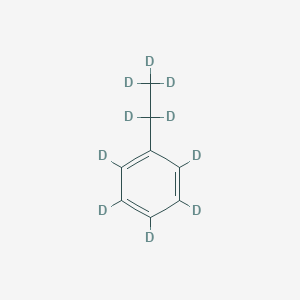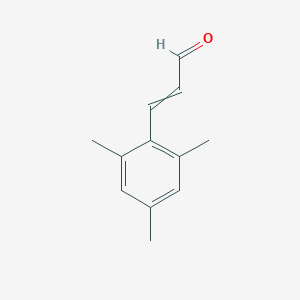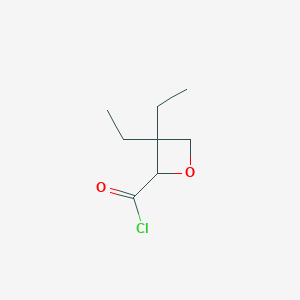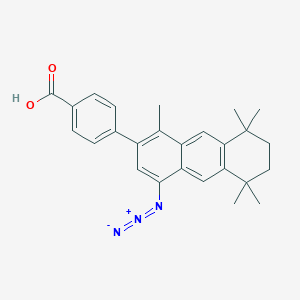
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid, commonly known as ATB or Anthraquinone-based Tetracarboxylic Acid, is a synthetic compound that has been used extensively in scientific research. It is a member of the anthraquinone family of compounds and is characterized by its unique structure, which contains an azide group and four carboxylic acid groups. ATB is a versatile compound that has been used in a wide range of applications, including bioconjugation, photodynamic therapy, and as a probe for protein-ligand interactions.
Mecanismo De Acción
ATB works by binding to proteins and other biomolecules through its carboxylic acid groups. The azide group on the compound can be used to attach a variety of other molecules, including fluorescent probes and other small molecules, which can be used to study the interactions between the protein and ligand.
Efectos Bioquímicos Y Fisiológicos
ATB has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. It has also been shown to be an effective inhibitor of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes, including the regulation of acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ATB is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of ATB is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on ATB. One area of interest is the development of new applications for the compound, particularly in the field of drug discovery and development. Another area of interest is the development of new synthetic methods for producing ATB and related compounds. Finally, there is also interest in understanding the mechanism of action of ATB in more detail, particularly with respect to its interactions with proteins and other biomolecules.
Métodos De Síntesis
The synthesis of ATB is a multi-step process that involves the reaction of 4-bromo-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl with sodium azide in the presence of a copper catalyst. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid.
Aplicaciones Científicas De Investigación
ATB has been used extensively in scientific research as a tool for investigating protein-ligand interactions. It has been shown to be an effective probe for studying the binding of small molecules to proteins and has been used in a variety of applications, including drug discovery and development. ATB has also been used in photodynamic therapy, where it is used to generate reactive oxygen species that can selectively kill cancer cells.
Propiedades
Número CAS |
131206-65-0 |
|---|---|
Nombre del producto |
4-(4-Azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid |
Fórmula molecular |
C26H27N3O2 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-(4-azido-1,5,5,8,8-pentamethyl-6,7-dihydroanthracen-2-yl)benzoic acid |
InChI |
InChI=1S/C26H27N3O2/c1-15-18(16-6-8-17(9-7-16)24(30)31)14-23(28-29-27)20-13-22-21(12-19(15)20)25(2,3)10-11-26(22,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,30,31) |
Clave InChI |
HFGVINGJUDRCIR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
SMILES canónico |
CC1=C(C=C(C2=CC3=C(C=C12)C(CCC3(C)C)(C)C)N=[N+]=[N-])C4=CC=C(C=C4)C(=O)O |
Otros números CAS |
131206-65-0 |
Sinónimos |
4-(4-azido-5,6,7,8-tetrahydro-1,5,5,8,8-pentamethyl-2-anthracenyl)benzoic acid 4-ATTAB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-(2-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B166124.png)
